4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-ETHOXYPHENYL 1-NAPHTHOATE
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Overview
Description
4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a naphthoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate typically involves multiple steps. One common approach is the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro (naphthalene-2,1’-cyclohexane) with allylisothiocyanate to form an intermediate thiourea. This intermediate then undergoes cyclization in the presence of a base to yield the desired thiazolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate involves its interaction with molecular targets such as enzymes and proteins. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ethoxyphenyl and naphthoate groups may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(E)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-ethoxyphenyl 1-naphthoate is unique due to its combination of a thiazolidinone ring, an ethoxyphenyl group, and a naphthoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[2-ethoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S2/c1-3-14-27-24(28)23(33-26(27)32)16-17-12-13-21(22(15-17)30-4-2)31-25(29)20-11-7-9-18-8-5-6-10-19(18)20/h3,5-13,15-16H,1,4,14H2,2H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZVLRCDVPXOG-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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